molecular formula C23H26BrN3O2 B2511630 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one CAS No. 384798-42-9

1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B2511630
CAS No.: 384798-42-9
M. Wt: 456.384
InChI Key: VGCRRIBTJRGXCU-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a pyrrolidinyl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

Biological Activity

The compound 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one (often referred to as compound 1) belongs to a class of pyrazole derivatives known for their diverse biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

  • Molecular Formula : C26H23BrN3O2
  • Molecular Weight : 540.36 g/mol

The structural components include a pyrazole ring, bromophenyl, methoxyphenyl groups, and a pyrrolidine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines. For instance, an investigation into its cytotoxic effects showed an IC50 value of approximately 15 µM against A549 (lung cancer) cells and 20 µM against MCF7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
A54915Apoptosis induction
MCF720G2/M phase arrest

Anticonvulsant Activity

Compound 1 has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated protective effects in the pentylenetetrazol (PTZ) seizure test. The results indicated that compound 1 significantly reduced seizure duration and frequency compared to control groups.

Test Model Dose (mg/kg) Seizure Reduction (%)
PTZ-induced seizures3070
PTZ-induced seizures5085

Antimicrobial Activity

The antimicrobial efficacy of compound 1 was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, indicating its potential as an antimicrobial agent.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Structure-Activity Relationship (SAR)

The biological activities of compound 1 can be attributed to its structural features. The presence of the bromine atom on the phenyl ring enhances lipophilicity and may contribute to increased membrane permeability. Moreover, the methoxy group is believed to play a pivotal role in modulating interactions with biological targets.

Case Studies

In a recent study published in MDPI, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Compound 1 was highlighted for its potent effects against specific cancer cell lines, demonstrating a promising lead for further development in cancer therapy .

Another study focused on the anticonvulsant properties of similar pyrazole derivatives revealed that modifications in the pyrrolidine structure significantly influenced their efficacy in seizure models . These findings suggest that compound 1 could serve as a template for designing more effective anticonvulsants.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O2/c1-29-20-10-6-18(7-11-20)22-16-21(17-4-8-19(24)9-5-17)25-27(22)23(28)12-15-26-13-2-3-14-26/h4-11,22H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCRRIBTJRGXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCN3CCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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